![molecular formula C20H15N7OS B2865897 N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide CAS No. 927065-36-9](/img/structure/B2865897.png)
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an indole, a thiazole, and a tetrazole ring. These types of compounds are often found in pharmaceuticals and bioactive molecules .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The indole, thiazole, and tetrazole rings each contribute unique properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The indole moiety, present in this compound, is known for its role in the synthesis of molecules with significant antimicrobial properties . Research suggests that derivatives of indole can be effective against a broad spectrum of microbial pathogens.
Anticancer Properties
Indole derivatives are also being explored for their anticancer activities. The structural complexity and the presence of multiple reactive sites allow these compounds to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .
Anti-inflammatory Applications
The anti-inflammatory potential of indole-containing compounds is another area of interest. These molecules can modulate inflammatory pathways, offering therapeutic possibilities for diseases characterized by excessive inflammation .
Antiviral Efficacy
Compounds with an indole core have shown promise as antiviral agents. They can interfere with the replication cycle of viruses, providing a basis for the development of new antiviral drugs .
Antidiabetic Effects
Research into indole derivatives has indicated potential applications in managing diabetes. These compounds may affect insulin secretion or insulin sensitivity, contributing to blood glucose regulation .
Antitubercular Activity
Given the ongoing challenge of tuberculosis, indole-based compounds are being investigated for their antitubercular activity. Their ability to target mycobacterial cells could lead to new treatments for this persistent disease .
Antimalarial Potential
Indole derivatives have shown activity against the parasites responsible for malaria. This opens up possibilities for the development of novel antimalarial agents, which are crucial in the fight against this life-threatening disease .
Neuroprotective Effects
The neuroprotective effects of indole-containing compounds are also being studied. These molecules may offer protection against neurodegenerative diseases by preventing neuronal damage .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
These effects were associated with pro-apoptotic activity, externalization of plasma membrane phosphatidylserine, and mitochondrial dysfunction . Additionally, these compounds induced a concentration-dependent accumulation of cells in the subG0/G1 phase, while confining viable cells in the G2/M phase
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c28-18(11-27-25-19(24-26-27)13-6-2-1-3-7-13)23-20-22-17(12-29-20)15-10-21-16-9-5-4-8-14(15)16/h1-10,12,21H,11H2,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUPMXFMDUDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2865814.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2865815.png)

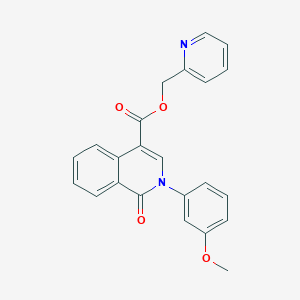

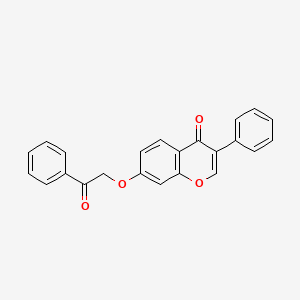

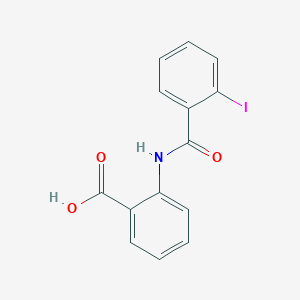
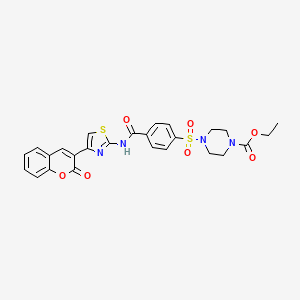
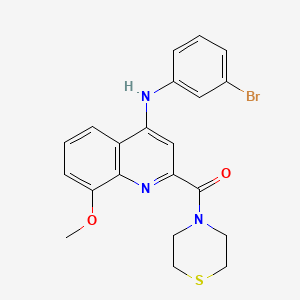
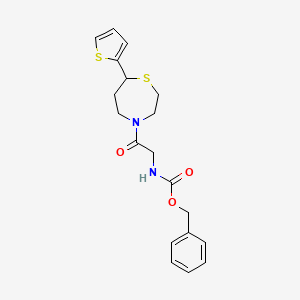
![1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2865833.png)
![methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate](/img/structure/B2865835.png)
![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)